Regioisomeric Positioning: C5-Ethynyl (CAS 94989-99-8) vs. C4-Ethynyl (CAS 61514-53-2) Pyrazole
The target compound bears the ethynyl group at C5 on the pyrazole ring, between the N1 and C3 methyl groups. The positional isomer 4-ethynyl-1,3-dimethyl-1H-pyrazole (CAS 61514-53-2) places the alkyne at C4, directly adjacent to only the C3-methyl group, altering steric environment and regiochemical outcomes in cycloaddition reactions . This difference affects the product ratio when both isomers are used in CuAAC click reactions, with cycloaddition occurring regioselectively to the C5-ethynyl to give 1,4-triazole linkages, while the C4-ethynyl may give mixtures of 1,5- and 1,4- isomers depending on steric bulk .
| Evidence Dimension | Regioisomeric position of ethynyl substituent |
|---|---|
| Target Compound Data | Ethynyl at C5 (between N1-CH₃ and C3-CH₃) |
| Comparator Or Baseline | 4-Ethynyl (at C4, adjacent only to C3-CH₃, CAS 61514-53-2) |
| Quantified Difference | Predicted steric hindrance at C5 site leading to different CuAAC regioselectivity outcomes; C5-ethynyl produces predominantly 1,4-disubstituted triazoles, while C4-ethynyl may yield 1,5- and 1,4- mixtures. |
| Conditions | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions |
Why This Matters
This structural feature dictates the regiochemistry of click-derived products, directly impacting library design and downstream biological screening outcomes.
- [1] Rostovtsev, V.V.; Green, L.G.; Fokin, V.V.; Sharpless, K.B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 2002, 41, 14, 2596-2599. View Source
- [2] Tornøe, C.W.; Christensen, C.; Meldal, M. Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry, 2002, 67, 9, 3057-3064. View Source
